2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a derivative of 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline, which is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This compound is structurally characterized by the presence of a piperazine ring and two methoxy groups on a quinazoline backbone, making it relevant in the study of alpha-adrenergic receptor antagonists.
The compound can be synthesized through various chemical methods, often involving modifications of related quinazoline derivatives. It has been identified as an impurity in the synthesis of other pharmaceuticals, such as terazosin and prazosin, which are used primarily for treating hypertension and benign prostatic hyperplasia.
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 falls under the classification of heterocyclic compounds, specifically quinazolines. It is also categorized as an impurity or metabolite in pharmaceutical contexts.
The synthesis of 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. For example, nitration reactions are typically conducted at temperatures between -10°C and 30°C with specific molar ratios of reagents to ensure optimal conversion rates .
The molecular formula for 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is C14H19N5O2. The compound features a piperazine ring attached to a quinazoline core with two methoxy substituents at the 6 and 7 positions.
The compound participates in various chemical reactions typical of quinazolines and piperazines. Notably, it can undergo:
The synthesis pathways often involve controlling reaction conditions such as temperature and solvent choice to optimize yields and minimize by-products .
The mechanism of action for compounds like 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 primarily involves interaction with alpha-adrenergic receptors. Upon binding to these receptors, the compound may exhibit antagonistic properties that lead to vasodilation and reduced blood pressure.
Studies have shown that derivatives of this compound can selectively bind to alpha1-adrenoceptors, influencing their pharmacological profile significantly . The binding affinity is often evaluated using quantitative structure–activity relationship models that correlate molecular structure with biological activity.
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has several applications in scientific research:
This compound's unique structural characteristics make it valuable for further exploration in medicinal chemistry and pharmacology, particularly in developing new therapeutic agents targeting adrenergic receptors.
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated quinazoline derivative classified as a deuterium-labeled pharmaceutical intermediate. Its molecular formula is C14H11D8N5O2, with a molecular weight of 297.38 g/mol [2] [3] [6]. The "d8" suffix denotes the replacement of eight hydrogen atoms with deuterium isotopes, primarily within the piperazine ring [3] [6]. This compound is a stable isotope analog of the unlabeled molecule (CAS 60547-97-9), which has the formula C14H19N5O2 and a molecular weight of 289.33 g/mol [5] [8].
Table 1: Structural Comparison of Labeled and Unlabeled Compounds
Property | 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 | Unlabeled Parent Compound |
---|---|---|
CAS Number | 1246820-89-2 | 60547-97-9 |
Molecular Formula | C14H11D8N5O2 | C14H19N5O2 |
Molecular Weight | 297.38 g/mol | 289.33 g/mol |
Deuterium Positions | Piperazine ring | N/A |
IUPAC Name | 6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
Synonyms include Terazosin EP impurity C-d8 and 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8, reflecting its role as a labeled impurity standard in pharmaceutical analysis [3] [8]. The core structure comprises a quinazoline scaffold with amino and dimethoxy functional groups at positions 4, 6, and 7, respectively, and a deuterated piperazinyl moiety at position 2 [6] [8].
The unlabeled compound (CAS 60547-97-9) emerged as a critical intermediate in the mid-20th century during the development of alpha-adrenergic blockers like Prazosin and Terazosin [5] [8]. These drugs revolutionized hypertension treatment by selectively inhibiting α1-adrenoceptors, reducing vascular resistance without causing reflex tachycardia [5]. The quinazoline core proved essential for receptor binding, with the piperazine ring enhancing solubility and bioavailability [8]. As synthetic methodologies advanced, this intermediate became commercially manufactured at scale (up to 100 metric tons annually) under stringent purity standards (≥99%) to ensure drug efficacy and safety [5]. Its physicochemical properties—including a melting point of 219–221°C, boiling point of 527°C, and stability under controlled storage—facilitated industrial handling [5] [8]. By the 2000s, deuterated versions were synthesized to support advanced pharmacokinetic studies of antihypertensive drugs, marking a new era in analytical precision [4].
Deuterium labeling in 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 exploits the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit slower metabolic cleavage than hydrogen-carbon bonds [3] [6]. This property makes the compound indispensable as an internal standard in mass spectrometry (MS) and liquid chromatography (LC-MS/MS) for quantifying Prazosin or Terazosin in biological matrices [3] [4]. Key applications include:
Table 2: Analytical Applications of Deuterated Compound
Application | Technique | Advantage |
---|---|---|
Pharmacokinetic Studies | LC-MS/MS | Enables precise drug quantification in complex samples (e.g., blood, urine) |
Metabolic Stability Assays | High-Resolution MS | Delineates metabolic "hot spots" by comparing deuterated/nondeuterated forms |
Pharmaceutical Quality Control | UPLC-MS | Detects and quantifies Terazosin impurities (e.g., EP Impurity C) at ≤0.1% |
The deuterium atoms induce a predictable mass shift (Δm/z +8), allowing MS instruments to differentiate the labeled standard from endogenous compounds while retaining identical chromatographic behavior as the analyte [3] [6]. This dual compatibility underpins its reliability in regulatory-compliant bioanalytical assays [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: